Antibiotic EM49, now referred to as octapeptin, is a membrane-active peptide antibiotic known for its significant effects on bacterial membranes. This compound was first characterized in the 1970s and has garnered attention due to its unique structure and mechanism of action. EM49 is produced by the fermentation of Bacillus circulans, specifically the strain ATCC 21656, and is classified within the family of cyclic octapeptides that are monoacylated with fatty acids .
EM49 is classified as a peptide antibiotic and falls under the category of lipopeptides due to its fatty acid components. It shares structural similarities with other well-known antibiotics, such as polymyxins, but exhibits distinct biochemical properties that influence its efficacy against various bacterial strains .
The synthesis of antibiotic EM49 involves both natural fermentation processes and synthetic methodologies. The natural production occurs through the cultivation of Bacillus circulans, while synthetic approaches have been developed to create analogs of octapeptin using solid-phase synthesis techniques.
The molecular structure of EM49 consists of a cyclic octapeptide core with specific amino acid residues and a hydroxylated fatty acyl chain at the N-terminus. The presence of D-amino acids within its structure contributes to its stability and bioactivity.
The primary mechanism by which antibiotic EM49 exerts its effects involves disrupting bacterial membrane integrity. It increases membrane permeability to protons, leading to a collapse of the membrane potential.
Relevant analyses suggest that octapeptins like EM49 maintain antimicrobial activity while being modifiable for enhanced therapeutic profiles .
Antibiotic EM49 has potential applications in treating infections caused by multi-drug resistant bacteria due to its unique mechanism of action. Research indicates effectiveness against Gram-negative pathogens that are resistant to traditional antibiotics like polymyxins.
Bacillus circulans strain ATCC 31805 (originally classified under strain designations like NRRL NRS-1108 or LMG 14421) [2] served as the source organism for EM49. This Gram-positive, motile, endospore-forming bacterium was isolated from environmental samples, consistent with the ecological niche of Bacillus species in soil and aquatic habitats. The fermentation process for EM49 production involved submerged aerobic cultivation in complex media optimized for peptide synthesis. Initial purification employed techniques standard for cationic peptides: acid precipitation, followed by column chromatography (using ion-exchange resins) and counter-current distribution [5] [6] [9]. Taxonomically, B. circulans belongs to the phylum Firmicutes, family Bacillaceae. While generally regarded as non-pathogenic (classified as Risk Group 1) [2], its significance lies in its biosynthetic versatility. Recent genomic analysis of related strains (e.g., ATCC 31805) revealed the presence of non-ribosomal peptide synthetase (NRPS) clusters responsible for producing lipopeptide antibiotics like the octapeptins [3].
Table 1: Taxonomic and Cultivation Profile of EM49-Producing Bacterium
Characteristic | Details |
---|---|
Original Binomial | Bacillus circulans Jordan 1890 |
Modern Reclassification | Niallia circulans (NCBI Taxonomy ID: 1397) [7] |
Strain Designation | ATCC 31805 (Synonyms: NRRL NRS-1108, LMG 14421, NCIMB 9555) [2] |
Growth Morphology | Gram-positive rods, terminal/subterminal spores, motile colonies |
Fermentation Medium | Complex broth (soybean meal, glucose, minerals); Aerobic, 28-30°C [5] [9] |
Isolation Method | Acid precipitation, solvent extraction, ion-exchange chromatography [6] |
Initial biological profiling in the early 1970s revealed EM49 as a remarkably broad-spectrum agent, challenging the then-prevailing dogma of narrow-spectrum peptide antibiotics. Testing against standardized bacterial panels demonstrated:
Crucially, researchers emphasized EM49’s lack of cross-resistance with existing antibiotic classes. It remained active against clinical isolates resistant to polymyxins, β-lactams, and aminoglycosides [1] [6]. This unique property was attributed early on to its distinct mechanism. While polymyxins were known to target lipopolysaccharide (LPS), EM49 exhibited a more complex interaction with microbial membranes. Studies using artificial membranes and bacterial spheroplasts demonstrated that EM49 acted as a membrane depolarizing agent. Within a narrow concentration range (near MICs), it stimulated bacterial respiration and dissipated the proton motive force (PMF), effectively uncoupling oxidative phosphorylation. At higher concentrations (minimum biocidal levels), it caused complete inhibition of respiration and catastrophic membrane disruption [1]. This biphasic effect on membrane energetics distinguished it mechanistically from polymyxin B, which lacked the stimulatory phase [1].
Table 2: Early Antimicrobial Spectrum of EM49 Hydrochloride (1970s Studies) [5] [6] [9]
Organism Group | Representative Species | MIC Range (µg/mL) | Key Observation |
---|---|---|---|
Gram-negative Bacteria | Pseudomonas aeruginosa | 1 – 8 | Active against polymyxin-resistant strains |
Escherichia coli | 2 – 8 | Rapid bactericidal effect | |
Klebsiella pneumoniae | 2 – 8 | No cross-resistance with β-lactams/aminoglycosides | |
Gram-positive Bacteria | Staphylococcus aureus | 2 – 16 | Superior to polymyxins |
Enterococcus faecium | 4 – 16 | Consistent activity | |
Fungi | Candida albicans | 10 – 50 | Fungistatic at lower concentrations |
Protozoa | Trichomonas vaginalis | 20 – 50 | Unique for a peptide antibiotic |
Structural elucidation efforts in the mid-1970s resolved ambiguities surrounding EM49’s identity. Hydrolysis studies, amino acid analysis, and partial sequencing revealed EM49 was not a single entity but a complex mixture of structurally related lipooctapeptides. Each component consisted of:
This core scaffold—eight amino acids total (linear tripeptide + cyclic heptapeptide)—led to the reclassification of EM49 components under the umbrella term "octapeptins". The complex was systematically categorized into subgroups (A, B, C, D) based on variations at key amino acid positions within the cyclic core:
Specific components of the original EM49 complex were designated as Octapeptin A1 (EM49β), A2 (EM49α1), A3 (EM49α2), B1 (EM49δ), B2 (EM49γ1), and B3 (EM49γ2) [4]. This nomenclature aligned EM49 with other independently discovered octapeptins (e.g., Bu-2470, Bu-1880, circulins, battacins) [3] [4]. Critically, the structural distinction from decapeptide polymyxins (e.g., colistin) explained the functional differences: the octapeptins’ shorter tail, D-Dab at position 1, Leu instead of Thr at position 8, and β-hydroxy (vs. straight-chain) fatty acids contributed to their broader spectrum and ability to evade polymyxin resistance mechanisms [1] [3] [4].
Table 3: Octapeptin Classification System and Relationship to EM49 Components [3] [4]
Octapeptin Group | EM49 Synonym | Position 1 | Position 4 | Position 5 | Fatty Acid Variability |
---|---|---|---|---|---|
A1 | EM49β | D-Dab | D-Leu | L-Leu | (R)-3-Hydroxy-(S)-8-methyldecanoyl |
A2 | EM49α1 | D-Dab | D-Leu | L-Leu | (R)-3-Hydroxy-8-methylnonanoyl |
A3 | EM49α2 | D-Dab | D-Leu | L-Leu | (R)-3-Hydroxydecanoyl |
B1 | EM49δ | D-Dab | D-Leu | L-Phe | (R)-3-Hydroxy-(S)-8-methyldecanoyl |
B2 | EM49γ1 | D-Dab | D-Leu | L-Phe | (R)-3-Hydroxy-8-methylnonanoyl |
B3 | EM49γ2 | D-Dab | D-Leu | L-Phe | (R)-3-Hydroxydecanoyl |
C1 | Bu-2470 | D-Dab | D-Phe | L-Leu | (R)-3-Hydroxy-(S)-6-methyloctanoyl |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: